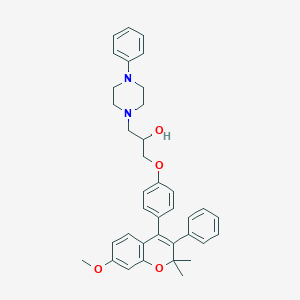
N-(3-Methoxyphenyl)Cinnamamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-Methoxyphenyl)Cinnamamide and its derivatives has been explored in various studies. For example, Jung-Seop Lee et al. (2019) detailed the synthesis and crystal structure determination of N-(3-nitrophenyl)cinnamamide, highlighting the techniques and conditions for successful synthesis.
Molecular Structure Analysis
The molecular structure of N-(3-Methoxyphenyl)Cinnamamide derivatives has been characterized using techniques such as single-crystal X-ray diffraction, demonstrating specific crystalline structures and providing insights into the compound's molecular geometry. For instance, research by Jung-Seop Lee et al. (2019) offers detailed crystallographic data for these compounds.
Chemical Reactions and Properties
Various studies have explored the chemical reactivity of N-(3-Methoxyphenyl)Cinnamamide, including its involvement in reactions such as methoxybromination and its behavior in the presence of N-bromosuccinimide, as described by C. Karunakaran & C. Venkatachalapathy (1990). These studies contribute to understanding its chemical properties and potential applications.
Physical Properties Analysis
The physical properties of N-(3-Methoxyphenyl)Cinnamamide, such as melting points, solubility, and crystalline structure, are crucial for its application and handling. While specific studies on these physical properties are limited, the methodologies for determining these characteristics are well established in the chemical literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the compound's behavior in synthetic pathways, have been explored. For example, the work of C. Karunakaran & C. Venkatachalapathy (1990) on methoxybromination offers insights into its reactivity and potential for further derivative synthesis.
Applications De Recherche Scientifique
Antimicrobial, Anticancer, and Antioxidant Activity
- Scientific Field : Medical Chemistry
- Summary of Application : N-(3-Methoxyphenyl)Cinnamamide derivatives have been synthesized and studied for their antimicrobial, anticancer, and antioxidant properties . These derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
- Methods of Application : The study involved the synthesis of ten new N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .
- Results : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .
α-glucosidase Inhibitory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Cinnamamides were synthesized and tested for α-glucosidase inhibitory activity . This activity is important in the management of diabetes mellitus, as α-glucosidase is an enzyme that breaks down carbohydrates into glucose .
- Methods of Application : The study involved the synthesis of suitably substituted cinnamamides and testing them for α-glucosidase inhibitory activity .
- Results : Nine of the synthesized cinnamamides displayed moderate inhibitory activity, which was better than acarbose (IC 50 =185.00±9.4 µM), with IC 50 values ranging from 44.43±5.7 to 91.14±11.4 µM .
Enzyme-Catalyzed Synthesis
- Scientific Field : Biochemistry
- Summary of Application : N-(3-Methoxyphenyl)Cinnamamide derivatives can be synthesized through enzyme-catalyzed reactions . This method is often used to improve the efficiency of traditional enzyme catalytic reactions .
- Methods of Application : The study involved exploring enzyme-catalyzed synthesis reactions of cinnamamide derivatives .
- Results : The results of this study were not specified in the source .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)Cinnamamide | |
CAS RN |
127033-74-3 | |
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



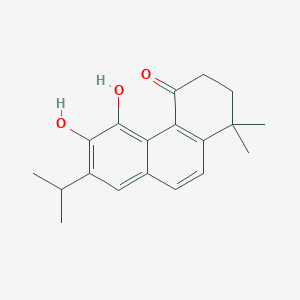
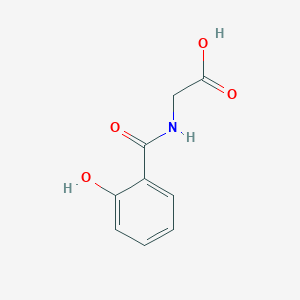
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
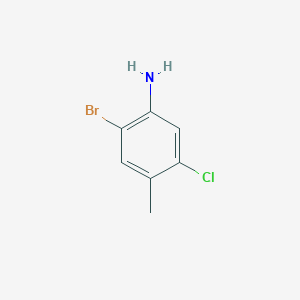
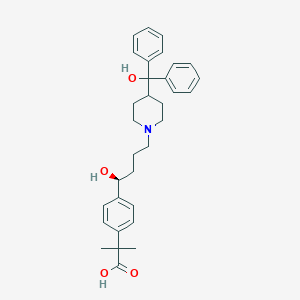
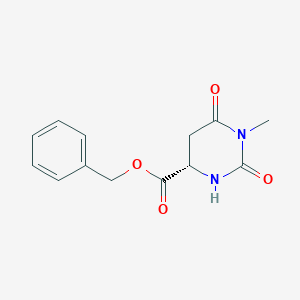
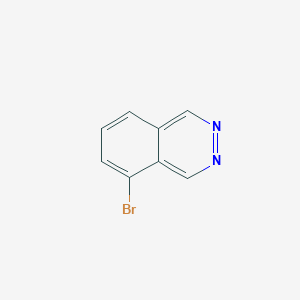
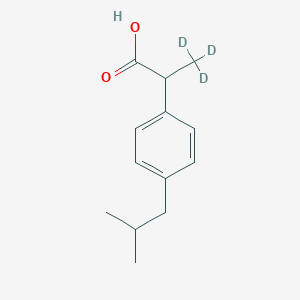
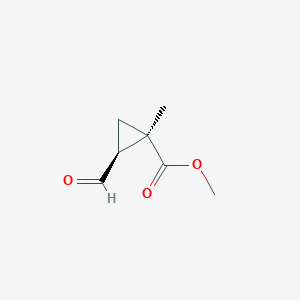
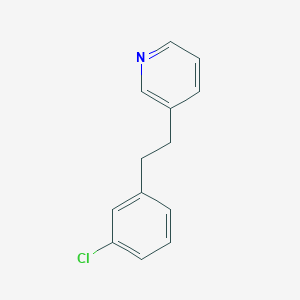
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)


